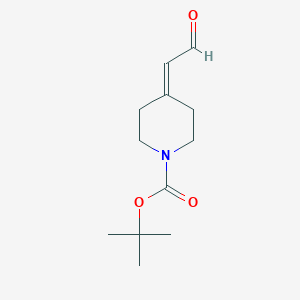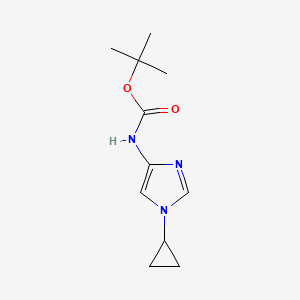
2,5-二甲基苄基叠氮化物
描述
2,5-Dimethylbenzyl azide is an organic compound that contains an azide functional group attached to a benzyl ring with two methyl groups at the 2 and 5 positions
科学研究应用
2,5-Dimethylbenzyl azide has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocycles and other complex molecules.
Materials Science: Employed in the preparation of polymers and materials with specific properties.
Pharmaceuticals: Utilized in the development of drug candidates and bioactive molecules.
Chemical Biology: Used in bioorthogonal chemistry for labeling and imaging studies.
作用机制
Target of Action
The primary target of 2,5-Dimethylbenzyl azide is the formation of carbon-nitrogen bonds in nucleophilic substitution reactions . The azide ion, which is the conjugate base of hydrazoic acid, is an extremely good nucleophile . It is more nucleophilic than any amine, making it highly efficient in forming C-N bonds .
Mode of Action
2,5-Dimethylbenzyl azide interacts with its targets through nucleophilic substitution reactions . In these reactions, primary and secondary alkyl halides and sulfonates are readily displaced by the azide ion, resulting in alkyl azides . This interaction results in the formation of new C-N bonds, which are crucial for various biochemical processes .
Biochemical Pathways
The biochemical pathways affected by 2,5-Dimethylbenzyl azide primarily involve the formation of C-N bonds. The azide ion serves as a “masked” amine . When treated with a reducing agent, organic azides can be reduced to primary amines, liberating nitrogen in the process . This makes for a very useful route to primary amines from alkyl halides .
Pharmacokinetics
The pharmacokinetics of 2,5-Dimethylbenzyl azide, like other chemical compounds, involves absorption, distribution, metabolism, and elimination (ADME) . The compound’s bioavailability is influenced by these processes.
Result of Action
The result of the action of 2,5-Dimethylbenzyl azide is the formation of new C-N bonds through nucleophilic substitution reactions . This leads to the production of alkyl azides and, upon reduction, primary amines . These products play crucial roles in various biochemical processes.
生化分析
Biochemical Properties
2,5-Dimethylbenzyl azide plays a significant role in biochemical reactions, particularly in the field of bioorthogonal chemistry. It is known to interact with various enzymes and proteins through azide-alkyne cycloaddition reactions, also known as “click chemistry.” This reaction is catalyzed by copper(I) ions and is highly specific and efficient. The compound can be used to label biomolecules, enabling the study of protein interactions, cellular processes, and metabolic pathways. Additionally, 2,5-Dimethylbenzyl azide can interact with nucleophiles, leading to the formation of stable triazole linkages .
Cellular Effects
2,5-Dimethylbenzyl azide has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in these pathways through covalent attachment. This modification can alter the activity of enzymes and receptors, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit or activate specific signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2,5-Dimethylbenzyl azide exerts its effects through nucleophilic substitution reactions. The azide group in the compound acts as a nucleophile, attacking electrophilic centers in biomolecules. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules. The resulting modifications can inhibit or activate enzymatic activity, alter protein-protein interactions, and influence gene expression. The compound’s ability to form stable triazole linkages through click chemistry is particularly useful for studying molecular interactions and pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethylbenzyl azide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 2,5-Dimethylbenzyl azide in animal models vary with different dosages. At low doses, the compound can be used to study specific biochemical pathways without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies have shown that high doses can lead to adverse effects, including organ damage and systemic toxicity .
Metabolic Pathways
2,5-Dimethylbenzyl azide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s ability to form stable triazole linkages also plays a role in its metabolic fate, as these linkages can alter the activity of metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2,5-Dimethylbenzyl azide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular size. Studies have shown that 2,5-Dimethylbenzyl azide can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of 2,5-Dimethylbenzyl azide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s ability to form covalent bonds with proteins also allows it to be used as a tool for studying subcellular localization and protein trafficking .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dimethylbenzyl azide can be synthesized through several methods. One common approach involves the nucleophilic substitution of a benzyl halide with sodium azide. For example, 2,5-dimethylbenzyl chloride can be reacted with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile to yield 2,5-dimethylbenzyl azide .
Industrial Production Methods
Industrial production of 2,5-dimethylbenzyl azide typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous-flow processes and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
化学反应分析
Types of Reactions
2,5-Dimethylbenzyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzyl ring.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts with alkynes in a suitable solvent.
Major Products Formed
Substitution: Formation of benzyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
相似化合物的比较
Similar Compounds
Benzyl azide: Lacks the methyl groups at the 2 and 5 positions.
2,4-Dimethylbenzyl azide: Has methyl groups at the 2 and 4 positions instead of 2 and 5.
3,5-Dimethylbenzyl azide: Has methyl groups at the 3 and 5 positions.
Uniqueness
2,5-Dimethylbenzyl azide is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. The presence of methyl groups can also affect the compound’s physical properties and its interactions in biological systems .
属性
IUPAC Name |
2-(azidomethyl)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-4-8(2)9(5-7)6-11-12-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQRLULGOIIXCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)



![4-Chloro-2-[(dimethylamino)methyl]aniline](/img/structure/B1398887.png)







